N-(2,2,2-trichloro-1-hydroxyethyl)adamantane-1-carboxamide
CAS No.:
Cat. No.: VC16321024
Molecular Formula: C13H18Cl3NO2
Molecular Weight: 326.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18Cl3NO2 |
|---|---|
| Molecular Weight | 326.6 g/mol |
| IUPAC Name | N-(2,2,2-trichloro-1-hydroxyethyl)adamantane-1-carboxamide |
| Standard InChI | InChI=1S/C13H18Cl3NO2/c14-13(15,16)11(19)17-10(18)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9,11,19H,1-6H2,(H,17,18) |
| Standard InChI Key | HXXUKOCZJKNCIZ-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)C(=O)NC(C(Cl)(Cl)Cl)O |
Introduction
1. Overview of Adamantane Derivatives
Adamantane derivatives are a class of compounds characterized by the adamantane scaffold, a tricyclic hydrocarbon structure with high symmetry and rigidity. These compounds are widely studied for their diverse biological activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory properties.
2. Biological Activities of Adamantane Derivatives
Antimicrobial and Anticancer Activities
Recent studies highlight the potential of adamantane derivatives as antimicrobial and anticancer agents:
-
Antimicrobial Activity: Adamantane derivatives substituted with nitrogen or sulfur groups exhibit activity against Gram-positive and Gram-negative bacteria as well as fungi .
-
Anticancer Activity: Compounds such as N-substituted adamantanecarboxamides have shown cytotoxic effects on cancer cell lines like HepG2 (liver cancer), MCF7 (breast cancer), and Hela (cervical cancer) .
Example Data Table: Cytotoxicity of Adamantane Derivatives
| Compound | Target Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Compound 5r | HepG2 | 10.56 ± 1.14 | Caspase-8-dependent apoptosis |
3. Synthesis Approaches
The synthesis of adamantanecarboxamide derivatives often involves:
-
Functionalization of Adamantane: Reacting adamantane with acyl chlorides or other electrophiles to introduce carboxamide groups.
-
Substitution Reactions: Adding substituents such as halogens or hydroxyl groups to enhance biological activity.
For example:
-
Synthesis of N-substituted adamantanecarboxamides involves reacting adamantanecarbonyl chloride with amines under controlled conditions .
4. Potential Applications
Drug Development
The rigid structure of adamantane enhances drug stability and bioavailability. Compounds like N-(2,2,2-trichloro-1-hydroxyethyl)adamantane-1-carboxamide could serve as scaffolds for designing new antiviral or anticancer drugs.
Molecular Modeling
Molecular docking studies have shown that adamantane derivatives can effectively bind to biological targets such as enzymes and receptors .
5. Challenges and Future Directions
Toxicity Concerns
While adamantane derivatives are promising, their toxicity profiles must be thoroughly evaluated due to potential side effects.
Structural Optimization
Further research is needed to optimize substituents like the trichlorohydroxyethyl group for improved efficacy and reduced toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume